molecular formula C19H22N2O3 B12271592 2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine

2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine

Cat. No.: B12271592
M. Wt: 326.4 g/mol
InChI Key: ABEBRXHVBGVMII-UHFFFAOYSA-N
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Description

2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine is a complex organic compound that features a piperidine ring, a benzoyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine involves its interaction with specific molecular targets. The piperidine ring and benzoyl group play crucial roles in binding to receptors or enzymes, modulating their activity. The methoxypyridine moiety may enhance the compound’s ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

[3-[(6-methoxypyridin-2-yl)oxymethyl]piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H22N2O3/c1-23-17-10-5-11-18(20-17)24-14-15-7-6-12-21(13-15)19(22)16-8-3-2-4-9-16/h2-5,8-11,15H,6-7,12-14H2,1H3

InChI Key

ABEBRXHVBGVMII-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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